2'-Deoxy-2-methoxyadenosine
Overview
Description
2’-Deoxy-2-methoxyadenosine is a 2-substituted 2’-Deoxyadenosine . It is used in the synthesis of oligonucleotides . The molecular formula is C11H15N5O4, with an average mass of 281.268 Da .
Synthesis Analysis
The synthesis of 2’-Deoxy-2-methoxyadenosine and similar compounds often involves modifications within the sugar backbone of nucleoside analogs . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighboring-group participation mechanism .Molecular Structure Analysis
The molecular structure of 2’-Deoxy-2-methoxyadenosine consists of 11 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms .Scientific Research Applications
Antiviral Therapeutics
2’-Deoxy-2-methoxyadenosine has been investigated for its antiviral potential. As a nucleoside analog, it can be incorporated into viral RNA during replication, leading to chain termination or the formation of defective nucleic acids. Researchers explore its efficacy against various viruses, including retroviruses and herpesviruses .
Cancer Treatment
In oncology, nucleoside analogs play a crucial role. 2’-Deoxy-2-methoxyadenosine may inhibit enzymes involved in nucleic acid synthesis, disrupt DNA replication, and induce mutations. Its potential as an anticancer agent warrants further investigation, especially in combination therapies .
Neurological Disorders
Given its impact on cellular signaling pathways, this compound has relevance in neurobiology. Researchers study its effects on neuronal function, neurotransmitter release, and neuroprotection. It may offer insights into neurodegenerative diseases and potential therapeutic strategies .
Metabolic Disorders
2’-Deoxy-2-methoxyadenosine’s role in cellular metabolism is intriguing. Investigating its impact on energy production, mitochondrial function, and metabolic pathways could reveal novel therapeutic avenues for metabolic disorders .
Cardiovascular Health
Nucleoside analogs influence cardiovascular function. Researchers explore whether 2’-Deoxy-2-methoxyadenosine affects vascular tone, platelet aggregation, or cardiac contractility. Understanding its cardiovascular impact may lead to therapeutic innovations .
Chemical Biology and Drug Design
The synthesis of modified nucleosides like 2’-Deoxy-2-methoxyadenosine contributes to expanding chemical space. Researchers aim to develop new methods for creating diverse nucleoside analogs, enhancing drug discovery efforts .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2’-Deoxy-2-methoxyadenosine is the enzyme adenosine deaminase (ADA) . ADA is a key enzyme in purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . It is active both inside the cell and on the cell surface, where it interacts with membrane proteins such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .
Mode of Action
2’-Deoxy-2-methoxyadenosine interacts with its target, ADA, by acting as a substrate for the enzyme . The compound’s interaction with ADA leads to the conversion of 2’-Deoxy-2-methoxyadenosine to 2’-Deoxy-2-methoxyinosine . This conversion is a crucial step in the termination of adenosine signaling .
Biochemical Pathways
The action of 2’-Deoxy-2-methoxyadenosine primarily affects the purine metabolism pathway . By acting as a substrate for ADA, it influences the conversion of adenosine to inosine, a critical step in purine metabolism . This interaction can have downstream effects on various cellular processes, including DNA synthesis and energy production.
Pharmacokinetics
It is known that the compound has thermal stability in phosphate buffer solutions and low reactivity with nucleophiles such as ammonia or methylamine .
Result of Action
The molecular and cellular effects of 2’-Deoxy-2-methoxyadenosine’s action are primarily related to its role in purine metabolism . By acting as a substrate for ADA, it can influence various cellular processes, including DNA synthesis and energy production .
Action Environment
The action, efficacy, and stability of 2’-Deoxy-2-methoxyadenosine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability . Additionally, the presence of other molecules, such as nucleophiles, can influence the compound’s reactivity .
properties
IUPAC Name |
(2R,3S,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-19-11-14-9(12)8-10(15-11)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRICISHTIAZJG-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437626 | |
Record name | 2'-Deoxy-2-methoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,5R)-5-(6-Amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | |
CAS RN |
24757-70-8 | |
Record name | 2-Methoxy-2'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024757708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2-methoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHOXY-2'-DEOXYADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAM4X9P3JV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2'-Deoxy-2-methoxyadenosine incorporated into oligonucleotides, and what is the significance of this modification?
A1: The research article describes the synthesis of a phosphoramidite building block from 2'-Deoxy-2-methoxyadenosine (referred to as 2'-deoxyspongosine in the study) []. This building block, specifically the 2-cyanoethyl phosphoramidite derivative (compound 14 in the paper), enables the incorporation of 2'-Deoxy-2-methoxyadenosine into oligonucleotides during solid-phase synthesis []. This modification is significant because it allows researchers to investigate the impact of 2'-Deoxy-2-methoxyadenosine on oligonucleotide properties, such as thermal stability and base pairing preferences (Watson-Crick vs. Hoogsteen) [].
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